molecular formula C3H7BF3KO B586296 Potassium (2-methoxyethyl)trifluoroborate CAS No. 1408168-69-3

Potassium (2-methoxyethyl)trifluoroborate

Cat. No.: B586296
CAS No.: 1408168-69-3
M. Wt: 165.992
InChI Key: DGWPDVMILPSZOB-UHFFFAOYSA-N
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Description

Potassium (2-methoxyethyl)trifluoroborate is a chemical compound with the molecular formula C3H7BF3KO and a molecular weight of 165.99 g/mol . It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is primarily used in research settings, particularly in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (2-methoxyethyl)trifluoroborate can be synthesized through the hydroboration of alkenes or alkynes followed by treatment with potassium hydrogen fluoride (KHF2) . The hydroboration step involves the addition of a boron-hydrogen bond across the carbon-carbon double or triple bond, resulting in the formation of an organoborane intermediate. This intermediate is then treated with potassium hydrogen fluoride to yield the desired trifluoroborate salt.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity.

Chemical Reactions Analysis

Mechanism of Action

The primary mechanism of action for potassium (2-methoxyethyl)trifluoroborate in chemical reactions involves its role as a nucleophilic partner. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, where the trifluoroborate group is transferred to the palladium center. This is followed by reductive elimination to form the final carbon-carbon bonded product .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate
  • Potassium methyltrifluoroborate

Uniqueness

Potassium (2-methoxyethyl)trifluoroborate is unique due to its specific functional group, which imparts distinct reactivity and stability. The presence of the 2-methoxyethyl group allows for unique interactions and applications that are not possible with other trifluoroborate salts .

Properties

IUPAC Name

potassium;trifluoro(2-methoxyethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BF3O.K/c1-8-3-2-4(5,6)7;/h2-3H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWPDVMILPSZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCOC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408168-69-3
Record name potassium (2-methoxyethyl)trifluoroborate
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